(Z)-4-Hydroxypent-3-en-2-one;praseodymium;hydrate
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product. The process is often optimized to increase yield and purity .Molecular Structure Analysis
Molecular structure analysis involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity .Scientific Research Applications
Corrosion Inhibition
- Praseodymium as a Corrosion Inhibitor : Praseodymium compounds, such as Praseodymium 4-hydroxycinnamate, have been explored as effective corrosion inhibitors for steel in NaCl solutions. These inhibitors work by forming a protective film on the steel surface, preventing corrosion in both CO2-containing and naturally-aerated systems (Nam et al., 2014). Similarly, Praseodymium 4-hydroxycinnamate has demonstrated inhibition of carbon steel corrosion in fresh cooling water systems, emphasizing its potential for industrial applications (D. T. Ngan, 2018).
Catalysis and Material Science
Catalytic Properties in Organic Solvents : Praseodymia-doped zircon materials have shown a significant catalytic effect on the electrochemical reduction of molecular oxygen in polar organic solvents, such as acetone and DMSO. This finding suggests potential applications in electrochemical and catalytic processes (Doménech et al., 2011).
Fluorescence Sensing and Photocatalysis : Compounds containing praseodymium have been utilized in fluorescence enhancement sensors for detecting trace amounts of praseodymium ions. This application is crucial for environmental monitoring and analytical chemistry (Ganjali et al., 2013). Additionally, praseodymium-doped nanomaterials like Pr2O3-ZnO have been synthesized for enhanced visible light photocatalytic activity, applicable in environmental remediation and wastewater treatment (AlAbdulaal et al., 2021).
Thermoelectric and Optical Materials
Thermoelectric Materials : Praseodymium Telluride has been identified as a high-temperature, high-ZT thermoelectric material. Its effectiveness is attributed to its high performance in converting heat into electrical energy, making it suitable for energy conversion applications (Cheikh et al., 2018).
Optical Studies : The optical properties of praseodymium compounds, such as praseodymium dicarboxylate, have been extensively studied. These compounds demonstrate unique absorption and emission characteristics under various conditions, indicating potential use in optical devices and materials science (Antic-Fidancev et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-4-Hydroxypent-3-en-2-one;praseodymium;hydrate involves the condensation of acetylacetone with crotonaldehyde in the presence of praseodymium catalyst, followed by hydrolysis to obtain the desired product.", "Starting Materials": [ "Acetylacetone", "Crotonaldehyde", "Praseodymium catalyst", "Water" ], "Reaction": [ "Step 1: Mix acetylacetone and crotonaldehyde in the presence of praseodymium catalyst.", "Step 2: Heat the mixture under reflux for several hours.", "Step 3: Allow the mixture to cool and add water to hydrolyze the product.", "Step 4: Extract the product with an organic solvent and dry over anhydrous magnesium sulfate.", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |
CAS No. |
28105-87-5 |
Molecular Formula |
C15H24O6Pr |
Molecular Weight |
441.25 g/mol |
IUPAC Name |
4-hydroxypent-3-en-2-one;praseodymium |
InChI |
InChI=1S/3C5H8O2.Pr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |
InChI Key |
GJBVHFHGJITKDR-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Pr] |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Pr] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pr] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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